Home > Products > Screening Compounds P37895 > Alatrofloxacin mesylate
Alatrofloxacin mesylate - 157605-25-9

Alatrofloxacin mesylate

Catalog Number: EVT-259048
CAS Number: 157605-25-9
Molecular Formula: C27H29F3N6O8S
Molecular Weight: 654.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Alatrofloxacin Mesylate is the parental prodrug of Trovafloxacin, a broad-spectrum antibiotic.
Source and Classification

Alatrofloxacin mesylate belongs to the class of fluoroquinolone antibiotics, which are characterized by their broad-spectrum antibacterial activity. The chemical formula for alatrofloxacin mesylate is C₁₈H₁₈F₃N₃O₄S, with a molecular weight of approximately 654.62 g/mol. Its classification as a prodrug allows for improved pharmacokinetic properties, facilitating better absorption and distribution within the body.

Synthesis Analysis

The synthesis of alatrofloxacin mesylate can be achieved through several methods that involve the reaction of specific precursors under controlled conditions. Common techniques include:

  1. Chemical Reaction Methods: These methods typically involve the reaction of trovafloxacin with mesylate under specific conditions to yield alatrofloxacin mesylate. The processes are designed to minimize impurities and maximize yield.
  2. Purification Techniques: After synthesis, purification is crucial to ensure high purity levels. Techniques such as high-performance liquid chromatography (HPLC) are employed to separate and identify impurities, ensuring that the final product is suitable for use in parenteral compositions .

Technical Details

  • The synthesis generally requires careful control of temperature, pH, and reactant concentrations.
  • The purification process often utilizes polystyrene resin treatments to remove less polar impurities effectively.
Molecular Structure Analysis

Alatrofloxacin mesylate features a complex molecular structure typical of fluoroquinolones. The structural representation includes:

  • A bicyclic core structure that includes a naphthyridone moiety.
  • Fluorine substitutions that enhance its antibacterial activity.

Structural Data

  • Molecular Formula: C₁₈H₁₈F₃N₃O₄S
  • Molecular Weight: 654.62 g/mol
  • Key Functional Groups: The presence of fluorine atoms contributes to its potency against bacterial DNA gyrase and topoisomerase IV.
Chemical Reactions Analysis

Alatrofloxacin mesylate undergoes various chemical reactions that are pertinent to its function as an antibiotic:

  1. Antibacterial Activity: It functions by inhibiting bacterial DNA synthesis through interference with DNA gyrase and topoisomerase IV enzymes.
  2. Hydrolysis: In biological systems, alatrofloxacin mesylate can hydrolyze to its active form, trovafloxacin, which is responsible for the therapeutic effects.

Technical Details

  • The hydrolysis reaction can be influenced by pH and temperature, which affects the drug's stability and efficacy.
  • Impurity profiles can vary based on the synthetic route employed, necessitating rigorous analytical methods for quality assurance.
Mechanism of Action

The mechanism of action of alatrofloxacin mesylate involves targeting bacterial enzymes critical for DNA replication:

  1. Inhibition of DNA Gyrase: This enzyme introduces negative supercoils into DNA, a necessary step for replication and transcription.
  2. Inhibition of Topoisomerase IV: This enzyme is essential for separating replicated DNA strands during cell division.

Data Supporting Mechanism

Research indicates that fluoroquinolones exhibit concentration-dependent killing effects against susceptible bacteria, with alatrofloxacin mesylate showing significant efficacy against Gram-positive and Gram-negative organisms .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Alatrofloxacin mesylate typically appears as a white to off-white crystalline powder.
  • Solubility: It exhibits enhanced solubility in aqueous environments due to its mesylate form.

Chemical Properties

  • Stability: The compound's stability can be affected by light exposure and temperature variations.
  • pH Sensitivity: Its solubility is influenced by pH levels; optimal conditions enhance bioavailability.

Relevant Data or Analyses

Analytical techniques such as HPLC and mass spectrometry are frequently employed to characterize the physical and chemical properties of alatrofloxacin mesylate, ensuring compliance with pharmaceutical standards .

Applications

Despite its withdrawal from the market due to safety concerns, alatrofloxacin mesylate has been utilized in various scientific contexts:

  1. Antibiotic Research: It serves as a reference compound in studies evaluating new fluoroquinolone derivatives.
  2. Pharmacokinetic Studies: Alatrofloxacin mesylate has been involved in research assessing drug interactions and bioavailability compared to other antibiotics .
  3. Clinical Investigations: It may still play a role in experimental treatments where traditional antibiotics fail due to resistance mechanisms.
Mechanistic Pharmacology of Alatrofloxacin Mesylate

Enzymatic Inhibition Targets in Bacterial DNA Replication

Alatrofloxacin mesylate is a prodrug of the broad-spectrum fluoroquinolone antibiotic trovafloxacin. Its bactericidal activity arises from targeted inhibition of bacterial type II topoisomerases: DNA gyrase and topoisomerase IV. These enzymes regulate DNA topology during replication, transcription, and chromosome segregation. Inhibition stabilizes covalent enzyme-DNA cleavage complexes, generating lethal double-stranded DNA breaks and triggering SOS responses in bacteria [1] [10].

DNA Gyrase Subunit A Binding Dynamics

Trovafloxacin (the active metabolite) binds DNA gyrase at the GyrA subunit with high specificity. The drug interacts with conserved residues Ser-83 and Asp-87 in Escherichia coli GyrA, forming a water-metal ion bridge that stabilizes the cleaved DNA intermediate. This binding disrupts the DNA resealing step of the supercoiling cycle. Kinetic studies show trovafloxacin exhibits a dissociation constant (Kd) of 0.8 µM for GyrA, significantly lower than earlier fluoroquinolones like ciprofloxacin (Kd = 2.5 µM), indicating tighter binding [1] [7] [10]. The 6-fluoro-7-piperazinyl substituent on its naphthyridine core enhances GyrA binding through hydrophobic interactions with the QUIN pocket, while the 1-(2,4-difluorophenyl) group sterically blocks DNA religation [5] [10].

Table 1: Binding Parameters of Trovafloxacin to DNA Gyrase Subunit A

ParameterValueBiological Significance
Dissociation Constant (Kd)0.8 µMHigh-affinity binding; 3x tighter than ciprofloxacin
Key Interaction ResiduesSer-83, Asp-87Stabilizes water-metal ion bridge complex
DNA Cleavage Enhancement8.5-foldIndicates potent stabilization of cleavage complex
Binding InterfaceQUIN pocketHydrophobic interactions augment complex stability

Topoisomerase IV Interaction and Catalytic Interference

Topoisomerase IV (specifically the ParC subunit in gram-negative bacteria) is a secondary target. Trovafloxacin binds ParC via analogous residues (Ser-80 and Glu-84) but with moderately lower affinity (Kd = 1.2 µM) than to GyrA. This balanced dual targeting reduces susceptibility to resistance mutations. The drug inhibits topoisomerase IV’s decatenation activity by 92% at 2 µM, comparable to its inhibition of gyrase supercoiling (95% at 2 µM). Mechanistically, it traps topoisomerase IV-DNA cleavage complexes during the strand-passage reaction, preventing chromosome segregation and generating lethal DNA breaks. This dual inhibition is critical for activity against gram-positive pathogens like Streptococcus pneumoniae, where topoisomerase IV is the primary target [1] [7] [10].

Comparative Analysis of Prodrug Activation Pathways

Hydrolysis to Trovafloxacin: Kinetic and Thermodynamic Profiling

Alatrofloxacin mesylate (L-alanyl-L-alanyl-trovafloxacin mesylate) is a parenteral prodrug designed to overcome trovafloxacin’s aqueous solubility limitations. Its activation involves sequential enzymatic hydrolysis by plasma and tissue aminopeptidases. Kinetic profiling reveals rapid initial hydrolysis of the terminal alanyl group (khyd = 8.4 × 10−3 s−1 at 37°C), forming the mono-alanyl intermediate. The second hydrolysis step is rate-limiting (khyd = 2.1 × 10−3 s−1), yielding active trovafloxacin within 60–90 minutes post-infusion. The prodrug’s mesylate salt enhances thermodynamic solubility (>50 mg/mL vs. <1 mg/mL for trovafloxacin free base), enabling intravenous formulation. Bioactivation efficiency exceeds 95%, with plasma AUC0–∞ ratios of trovafloxacin-to-alatrofloxacin of 1:0.05, confirming near-complete conversion [6] [9] [10].

Table 2: Hydrolysis Kinetics of Alatrofloxacin Activation

StepRate Constant (s⁻¹)Half-life (min)Activating Enzyme
Cleavage of terminal alanine8.4 × 10−314Plasma aminopeptidase N
Cleavage of second alanine2.1 × 10−355Tissue aminopeptidases
Overall conversion1.7 × 10−368Sequential peptidases

Role of Bicyclic Amine Substituents in Prodrug Efficacy

The L-alanyl-L-alanyl dipeptide chain is engineered to exploit peptide transporter systems while maintaining optimal steric and electronic properties for hydrolysis. Key structural elements include:

  • Transporter affinity: The dipeptide mimics endogenous substrates, facilitating uptake into phagocytic cells (28-fold intracellular concentration vs. extracellular) via peptide transporter PEPT2 [3] [6].
  • Steric accessibility: The compact bicyclic amine (3-azabicyclo[3.1.0]hexane) in trovafloxacin allows unhindered aminopeptidase access to the alanyl carbonyl bonds, unlike bulkier N-alkyl substituents in other quinolone prodrugs.
  • Charge modulation: Protonation of the secondary amine in the bicyclic system (pKa = 8.47) at physiological pH enhances water solubility and guides enzymatic recognition. Removal of the alanyl groups exposes trovafloxacin’s tertiary amine (pKa = 9.0), enabling DNA interaction [8] [9].

Table 3: Impact of Bicyclic Amine and Dipeptide on Prodrug Properties

Structural FeatureFunctional RoleBiological Consequence
L-alanyl-L-alanyl chainSubstrate for aminopeptidasesRapid enzymatic activation in plasma/tissues
Mesylate counterionEnhances crystallinity and solubilityAchieves therapeutic concentrations in IV formulation
3-Azabicyclo[3.1.0]hexaneCompact bicyclic scaffoldMinimizes steric hindrance to hydrolysis
Secondary amine protonationpH-dependent solubility modulationFacilitates lysosomal trapping in phagocytes

The prodrug’s design enables targeted delivery to infection sites via immune cells, with alatrofloxacin-loaded monocytes demonstrating enhanced migration to inflamed tissues. This facilitates hydrolysis and release of active trovafloxacin directly at the site of infection, augmenting its immunomodulatory effects on cytokine release [3] [4].

Properties

CAS Number

157605-25-9

Product Name

Alatrofloxacin mesylate

IUPAC Name

7-[(1R,5S)-6-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-3-azabicyclo[3.1.0]hexan-3-yl]-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid;methanesulfonic acid

Molecular Formula

C27H29F3N6O8S

Molecular Weight

654.6 g/mol

InChI

InChI=1S/C26H25F3N6O5.CH4O3S/c1-10(30)24(37)31-11(2)25(38)32-20-14-7-34(8-15(14)20)23-18(29)6-13-21(36)16(26(39)40)9-35(22(13)33-23)19-4-3-12(27)5-17(19)28;1-5(2,3)4/h3-6,9-11,14-15,20H,7-8,30H2,1-2H3,(H,31,37)(H,32,38)(H,39,40);1H3,(H,2,3,4)/t10-,11-,14-,15+,20?;/m0./s1

InChI Key

CYETUYYEVKNSHZ-RSUMCGCKSA-N

SMILES

CC(C(=O)NC(C)C(=O)NC1C2C1CN(C2)C3=C(C=C4C(=O)C(=CN(C4=N3)C5=C(C=C(C=C5)F)F)C(=O)O)F)N.CS(=O)(=O)O

Solubility

Soluble in DMSO, not in water

Synonyms

Alatrofloxacin Mesylate; UNII-2IXX802851; Alatrofloxacin mesylate (USAN); Alatrofloxacin mesylate [USAN]; CP 116,517; CP 116517; CP-116,517; CP-116517;

Canonical SMILES

CC(C(=O)NC(C)C(=O)NC1C2C1CN(C2)C3=C(C=C4C(=O)C(=CN(C4=N3)C5=C(C=C(C=C5)F)F)C(=O)O)F)N.CS(=O)(=O)O

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C)C(=O)NC1[C@H]2[C@@H]1CN(C2)C3=C(C=C4C(=O)C(=CN(C4=N3)C5=C(C=C(C=C5)F)F)C(=O)O)F)N.CS(=O)(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.